molecular formula C15H12Cl3NOS B2611771 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide CAS No. 339100-10-6

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

Cat. No.: B2611771
CAS No.: 339100-10-6
M. Wt: 360.68
InChI Key: AAAWENPFPLZWSK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two chlorine atoms on the benzene ring and a sulfanyl group attached to an ethyl chain, which is further connected to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-[(4-chlorophenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds lacking the sulfanyl group .

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWENPFPLZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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